N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
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Description
Scientific Research Applications
Organic Light-Emitting Devices
This compound has been used in the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2 ET1 > ES1 . The pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53,890 cd m −2, power efficiency of 5.86 lm W −1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A −1 .
Urease Inhibitory Activity
The compound has been synthesized from caffeic acid, followed by the preparation of a Cu(II) complex . The structure is determined by single crystal X-ray diffraction, and the urease inhibitory activity of the complex is studied . The results show that IC 50 of the complex is 0.56 μmol/L, which is superior to positive control acetohydroxamic acid (AHA, IC 50 was 10.95 μmol/l), i.e., the complex has strong inhibitory activity towards urease .
Interaction with Jack Bean Urease
The compound has been found to show a strong inhibitory activity against jack bean urease . This suggests potential applications in the development of new drugs or treatments targeting urease-related diseases.
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8S/c25-19(21-3-4-23-5-8-29-9-6-23)20(26)22-14-18-24(7-10-32-18)33(27,28)15-1-2-16-17(13-15)31-12-11-30-16/h1-2,13,18H,3-12,14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYPAAFDXAYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide |
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